Cas no 1315367-30-6 (6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride)

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative with significant utility in organic synthesis and pharmaceutical chemistry. Its reactive sulfonyl chloride group enables efficient functionalization, making it a valuable intermediate for constructing sulfonamides and other sulfonyl-containing compounds. The nitro-substituted triazolopyridine core enhances electrophilicity and facilitates further derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its ability to introduce sulfonamide moieties, which are common in drug scaffolds. Its stability under controlled conditions ensures reliable handling in synthetic applications. The product is suitable for research and industrial use where precise functional group incorporation is required.
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride structure
1315367-30-6 structure
商品名:6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
CAS番号:1315367-30-6
MF:C6H3ClN4O4S
メガワット:262.63041806221
CID:5158875

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
    • 6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonylchloride
    • [1,2,4]Triazolo[1,5-a]pyridine-2-sulfonyl chloride, 6-nitro-
    • 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
    • インチ: 1S/C6H3ClN4O4S/c7-16(14,15)6-8-5-2-1-4(11(12)13)3-10(5)9-6/h1-3H
    • InChIKey: IJSIWEKPRFVAPH-UHFFFAOYSA-N
    • ほほえんだ: ClS(C1N=C2C=CC(=CN2N=1)[N+](=O)[O-])(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 390
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 119

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-79745-2.5g
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6
2.5g
$1454.0 2023-02-12
Enamine
EN300-79745-10.0g
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6
10.0g
$3191.0 2023-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422009-1g
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
1g
¥16044.00 2024-08-09
Enamine
EN300-79745-0.05g
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6
0.05g
$624.0 2023-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422009-100mg
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
100mg
¥16450.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422009-250mg
6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
250mg
¥15977.00 2024-08-09
1PlusChem
1P01AJL2-1g
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
1g
$1051.00 2023-12-22
1PlusChem
1P01AJL2-250mg
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
250mg
$552.00 2023-12-22
1PlusChem
1P01AJL2-100mg
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6 95%
100mg
$393.00 2023-12-22
Enamine
EN300-79745-0.1g
6-nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride
1315367-30-6
0.1g
$653.0 2023-02-12

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride 関連文献

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chlorideに関する追加情報

6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride: A Comprehensive Overview

The compound with CAS No. 1315367-30-6, known as 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a triazolo-pyridine core with a sulfonyl chloride functional group and a nitro substituent. The combination of these features makes it a versatile building block for the construction of advanced materials and functional molecules.

Recent studies have highlighted the potential of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride in the development of advanced polymers and hybrid materials. Researchers have demonstrated that the sulfonyl chloride group can act as a reactive site for nucleophilic substitutions, enabling the incorporation of this compound into polymer backbones. This property has been exploited in the creation of stimuli-responsive polymers, which exhibit reversible changes in their physical properties under specific environmental conditions such as temperature or pH changes.

In addition to its role in polymer chemistry, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride has also been investigated for its potential in drug delivery systems. The nitro group attached to the triazolo-pyridine ring imparts unique electronic properties to the molecule, making it an attractive candidate for designing drug carriers with controlled release capabilities. Recent findings suggest that this compound can serve as a platform for constructing nanocarriers that respond to external stimuli, such as light or magnetic fields.

The synthesis of 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride involves a multi-step process that combines principles from both organic and organometallic chemistry. Key steps include the formation of the triazolo-pyridine core through cyclization reactions and the subsequent introduction of the sulfonyl chloride group via sulfonation followed by chlorination. The nitration step introduces the nitro group at the 6-position of the triazolo-pyridine ring, ensuring proper regioselectivity and stability.

From a structural perspective, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride exhibits a planar geometry due to the aromatic nature of both the triazolo-pyridine ring and the sulfonyl chloride group. This planarity enhances its ability to form strong intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its application in supramolecular chemistry and crystal engineering.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the nitro group significantly influences the electronic distribution within the molecule, making it more electron-deficient at specific positions. This characteristic is advantageous for applications requiring electron-deficient platforms for catalysis or sensing.

In terms of applications beyond materials science and drug delivery systems, 6-Nitro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl Chloride has shown promise in catalysis. Its ability to coordinate with metal ions makes it a potential ligand for transition metal catalysts in various organic transformations. For instance, recent studies have demonstrated its effectiveness as a ligand in palladium-catalyzed cross-coupling reactions under mild conditions.

The environmental impact and sustainability aspects of this compound are also under scrutiny due to its potential widespread use in industrial applications. Researchers are exploring methods to optimize its synthesis pathway to minimize waste generation and reduce energy consumption. Green chemistry principles are being integrated into these efforts to ensure that 6-Nitro-[1

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